molecular formula C30H34ClFN6O4 B14918379 (E)-N-(3-Chloro-4-fluorophenyl)-4-(dimethylamino)-N-(6-((E)-4-(dimethylamino)but-2-enamido)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-yl)but-2-enamide (Afatinib Impurity pound(c)

(E)-N-(3-Chloro-4-fluorophenyl)-4-(dimethylamino)-N-(6-((E)-4-(dimethylamino)but-2-enamido)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-yl)but-2-enamide (Afatinib Impurity pound(c)

Cat. No.: B14918379
M. Wt: 597.1 g/mol
InChI Key: AAXMNDWXOYUWBM-FQQXRIEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-Chloro-4-fluorophenyl)-4-(dimethylamino)-N-(6-((E)-4-(dimethylamino)but-2-enamido)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-yl)but-2-enamide (Afatinib Impurity pound(c) is a useful research compound. Its molecular formula is C30H34ClFN6O4 and its molecular weight is 597.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-Chloro-4-fluorophenyl)-4-(dimethylamino)-N-(6-((E)-4-(dimethylamino)but-2-enamido)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-yl)but-2-enamide (Afatinib Impurity pound(c) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-Chloro-4-fluorophenyl)-4-(dimethylamino)-N-(6-((E)-4-(dimethylamino)but-2-enamido)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-yl)but-2-enamide (Afatinib Impurity pound(c) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H34ClFN6O4

Molecular Weight

597.1 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-N-[(E)-4-(dimethylamino)but-2-enoyl]-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C30H34ClFN6O4/c1-36(2)12-5-7-28(39)35-26-16-22-25(17-27(26)42-21-11-14-41-18-21)33-19-34-30(22)38(29(40)8-6-13-37(3)4)20-9-10-24(32)23(31)15-20/h5-10,15-17,19,21H,11-14,18H2,1-4H3,(H,35,39)/b7-5+,8-6+/t21-/m0/s1

InChI Key

AAXMNDWXOYUWBM-FQQXRIEFSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)N(C3=CC(=C(C=C3)F)Cl)C(=O)/C=C/CN(C)C)O[C@H]4CCOC4

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)N(C3=CC(=C(C=C3)F)Cl)C(=O)C=CCN(C)C)OC4CCOC4

Origin of Product

United States

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